

Inclisiran Sodium: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS-Inclisiran sodium

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This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for Inclisiran sodium, a first-in-class small interfering RNA (siRNA) therapeutic.

Core Molecular Data

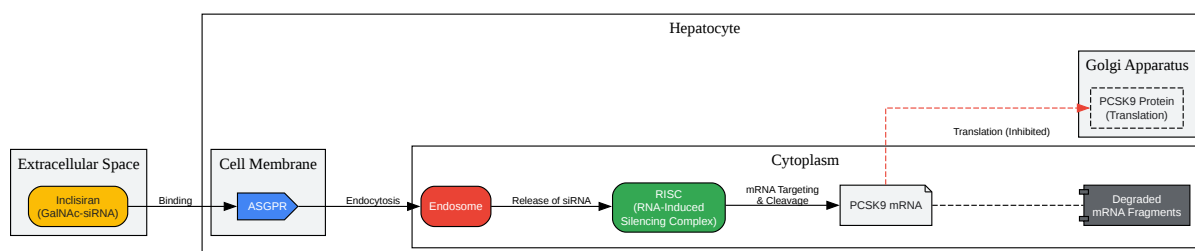
Inclisiran sodium is a chemically synthesized, double-stranded small interfering ribonucleic acid. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes.

Property	Value
Molecular Formula	C ₅₂₉ H ₆₆₄ F ₁₂ N ₁₇₆ Na ₄₃ O ₃₁₆ P ₄₃ S ₆
Molecular Weight	17284.72 g/mol

Mechanism of Action: RNA Interference-Mediated Silencing of PCSK9

Inclisiran leverages the endogenous RNA interference (RNAi) pathway to achieve its therapeutic effect. By targeting the messenger RNA (mRNA) of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Inclisiran effectively reduces the levels of LDL-cholesterol in

the bloodstream. The signaling pathway is initiated by the binding of the GalNAc ligand on Inclisiran to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to its internalization.



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Figure 1: Mechanism of action of Inclisiran in hepatocytes.

Experimental Protocols

The development and quality control of Inclisiran sodium rely on a series of sophisticated experimental protocols. Below are detailed methodologies for the key experiments involved in its synthesis and characterization.

Synthesis of Chemically Modified siRNA: Solid-Phase Phosphoramidite Chemistry

The synthesis of Inclisiran, a chemically modified siRNA, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.

Methodology:

- **Support Functionalization:** The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.
- **Deprotection:** The 5'-hydroxyl group of the support-bound nucleoside is deprotected, commonly by treatment with a mild acid like trichloroacetic acid, to make it available for the next coupling reaction.
- **Coupling:** The next phosphoramidite monomer, corresponding to the desired sequence, is activated and coupled to the deprotected 5'-hydroxyl group. This step is performed in an anhydrous environment to ensure high coupling efficiency.
- **Capping:** Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- **Cycle Repetition:** The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
- **Cleavage and Deprotection:** Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step.
- **Annealing:** The sense and antisense strands are synthesized separately and then annealed to form the final double-stranded siRNA molecule.

Purification: High-Performance Liquid Chromatography (HPLC)

Due to the potential for impurities such as truncated sequences, the crude synthetic siRNA must be purified to a high degree. Ion-pair reversed-phase HPLC is a commonly employed method for this purpose.

Methodology:

- **Column:** A reversed-phase column (e.g., C18) is used.

- **Mobile Phase:** A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution. The ion-pairing agent neutralizes the negative charge of the oligonucleotide's phosphate backbone, allowing for its retention on the nonpolar stationary phase.
- **Sample Preparation:** The lyophilized crude siRNA is reconstituted in the initial mobile phase.
- **Injection and Elution:** The sample is injected onto the column, and the concentration of the organic solvent is gradually increased. This causes the elution of the oligonucleotides based on their hydrophobicity, with shorter, less hydrophobic fragments eluting first.
- **Fraction Collection:** Fractions corresponding to the main peak, which represents the full-length product, are collected.
- **Desalting and Lyophilization:** The collected fractions are desalted to remove the ion-pairing agent and then lyophilized to obtain the purified siRNA.

Characterization: Mass Spectrometry and Capillary Gel Electrophoresis

The identity and purity of the final product are confirmed using various analytical techniques.

A. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized siRNA strands.

Methodology:

- **Sample Preparation:** The purified siRNA is dissolved in a solvent compatible with ESI-MS.
- **Infusion:** The sample is infused into the mass spectrometer.
- **Ionization:** The sample is ionized using electrospray ionization.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

- **Data Analysis:** The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide, which is then compared to the theoretical mass.

B. Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to assess the purity and integrity of the siRNA.

Methodology:

- **Capillary and Gel Matrix:** A capillary is filled with a sieving polymer matrix.
- **Sample Loading:** The siRNA sample is injected into the capillary by electrokinetic injection.
- **Electrophoresis:** A high voltage is applied across the capillary, causing the negatively charged siRNA molecules to migrate through the gel matrix towards the anode.
- **Separation:** The molecules are separated based on their size, with smaller molecules migrating faster.
- **Detection:** The migrating siRNA is detected, typically by UV absorbance or fluorescence, as it passes a detection window.
- **Data Analysis:** The resulting electropherogram shows peaks corresponding to the full-length product and any impurities, allowing for the quantification of purity.
- **To cite this document:** BenchChem. [Inclisiran Sodium: A Technical Overview of its Molecular Characteristics and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12418328#molecular-weight-and-formula-of-inclisiran-sodium-salt\]](https://www.benchchem.com/product/b12418328#molecular-weight-and-formula-of-inclisiran-sodium-salt)

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